molecular formula C22H25NO5 B11994835 2-(7,8-Dihydro-6-methyl-6-(1-pyrrolidinyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-8-yl)-6-methoxyphenol CAS No. 116408-96-9

2-(7,8-Dihydro-6-methyl-6-(1-pyrrolidinyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-8-yl)-6-methoxyphenol

Cat. No.: B11994835
CAS No.: 116408-96-9
M. Wt: 383.4 g/mol
InChI Key: CRSJWEZUGYNWDK-UHFFFAOYSA-N
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Description

“2-MEO-6-(6-ME-6-PYRROLIDIN-1-YL-2H-6H-(1,3)DIOXOLO(4,5-G)CHROMEN-8-YL)-PHENOL” is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-MEO-6-(6-ME-6-PYRROLIDIN-1-YL-2H-6H-(1,3)DIOXOLO(4,5-G)CHROMEN-8-YL)-PHENOL” typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include phenols, pyrrolidines, and dioxolanes. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such complex compounds may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

“2-MEO-6-(6-ME-6-PYRROLIDIN-1-YL-2H-6H-(1,3)DIOXOLO(4,5-G)CHROMEN-8-YL)-PHENOL” can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems and potential therapeutic applications.

    Medicine: As a candidate for drug development due to its potential biological activities.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “2-MEO-6-(6-ME-6-PYRROLIDIN-1-YL-2H-6H-(1,3)DIOXOLO(4,5-G)CHROMEN-8-YL)-PHENOL” involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “2-MEO-6-(6-ME-6-PYRROLIDIN-1-YL-2H-6H-(1,3)DIOXOLO(4,5-G)CHROMEN-8-YL)-PHENOL” include other chromenes and pyrrolidine derivatives. These compounds may share similar structural features and biological activities.

Uniqueness

The uniqueness of “2-MEO-6-(6-ME-6-PYRROLIDIN-1-YL-2H-6H-(1,3)DIOXOLO(4,5-G)CHROMEN-8-YL)-PHENOL” lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities.

Properties

CAS No.

116408-96-9

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

2-methoxy-6-(6-methyl-6-pyrrolidin-1-yl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-8-yl)phenol

InChI

InChI=1S/C22H25NO5/c1-22(23-8-3-4-9-23)12-16(14-6-5-7-17(25-2)21(14)24)15-10-19-20(27-13-26-19)11-18(15)28-22/h5-7,10-11,16,24H,3-4,8-9,12-13H2,1-2H3

InChI Key

CRSJWEZUGYNWDK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC3=C(C=C2O1)OCO3)C4=C(C(=CC=C4)OC)O)N5CCCC5

Origin of Product

United States

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